An In-depth Technical Guide to 4-Sulfophthalic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Sulfophthalic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Sulfophthalic acid (IUPAC name: 4-sulfo-1,2-benzenedicarboxylic acid) is an aromatic organic compound that plays a significant role as a versatile intermediate in the synthesis of various chemicals, including dyes, pigments, and polymers.[1][2] Its trifunctional nature, featuring two carboxylic acid groups and a sulfonic acid group, imparts unique solubility and reactivity characteristics, making it a compound of interest in materials science and potentially in pharmaceutical applications as a fragment or building block for drug design.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-sulfophthalic acid, with a focus on providing researchers and drug development professionals with the detailed information necessary for its application in a laboratory setting.
Chemical Structure and Isomerism
4-Sulfophthalic acid is a derivative of phthalic acid with a sulfonic acid group attached to the 4-position of the benzene (B151609) ring.[1] The molecule is achiral.[3]
Structure:
Caption: Chemical structure of 4-sulfophthalic acid.
A common isomer and often an impurity in commercial samples of 4-sulfophthalic acid is 3-sulfophthalic acid (3-sulfo-1,2-benzenedicarboxylic acid).[4] The ratio of 3-sulfophthalic acid to 4-sulfophthalic acid resulting from the sulfonation of phthalic anhydride (B1165640) can be as high as 1:4 to 1:6.[5] The presence of this isomer can influence the outcome of subsequent reactions and the properties of the final products, making its identification and separation crucial for many applications.
Physicochemical Properties
The physicochemical properties of 4-sulfophthalic acid are summarized in the table below. The compound is a white to off-white crystalline solid at room temperature and is hygroscopic, meaning it readily absorbs moisture from the air.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 4-sulfo-1,2-benzenedicarboxylic acid | [1] |
| Synonyms | 4-Sulphophthalic acid, Phthalic acid, 4-sulfo- | [2] |
| CAS Number | 89-08-7 | [2] |
| Molecular Formula | C₈H₆O₇S | [6] |
| Molecular Weight | 246.19 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 208 °C | [1] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | |
| Density | 1.292 g/mL (for 50% aq. solution at 25 °C) | [6] |
| pKa (predicted) | -1.40 ± 0.50 (for the sulfonic acid proton) | [7] |
| Solubility | Highly soluble in water; moderately soluble in polar organic solvents; poorly soluble in non-polar solvents. | [1] |
Note on Solubility: While quantitative solubility data is not widely available, the presence of three acidic functional groups renders the molecule highly polar and thus highly soluble in water.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of 4-sulfophthalic acid. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and sulfonic acid groups.
¹H NMR (200 MHz, DMSO-d₆):
-
δ 7.934 (d, 1H)
-
δ 7.826 (s, 1H)
-
δ 7.750 (d, 1H)
¹³C NMR (200 MHz, DMSO-d₆):
-
δ 168.996 (C=O of COOH)
-
δ 150.405 (C4 of benzene ring)
-
δ 133.373 (C1 of benzene ring)
-
δ 132.851 (C2 of benzene ring)
-
δ 128.818 (C5 of benzene ring)
-
δ 128.038 (C6 of benzene ring)
-
δ 126.124 (C3 of benzene ring)
(NMR data sourced from a study on the separation of sulfophthalic acid isomers and may represent a mixture, with the major peaks attributed to the 4-isomer being listed here).[8]
Infrared (IR) Spectroscopy
-
O-H stretch (carboxylic acid and sulfonic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.
-
S=O stretch (sulfonic acid): Strong absorption bands in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric).
-
C-S stretch: An absorption band in the region of 614 cm⁻¹ has been attributed to C-S stretching in similar sulfonated compounds.[9]
Experimental Protocols
Synthesis of 4-Sulfophthalic Acid
4-Sulfophthalic acid is typically synthesized by the sulfonation of phthalic anhydride or phthalic acid.[8] The reaction with fuming sulfuric acid (oleum) generally yields a mixture of 3- and 4-sulfophthalic acids.[5]
Example Protocol for the Sulfonation of Phthalic Anhydride:
This protocol is based on general procedures described in the literature for the sulfonation of aromatic compounds.
Caption: Workflow for the synthesis of sulfophthalic acid isomers.
-
Materials: Phthalic anhydride, fuming sulfuric acid (oleum, e.g., 20% SO₃).
-
Procedure: a. In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add phthalic anhydride to fuming sulfuric acid at room temperature. b. Slowly heat the reaction mixture with stirring to a temperature of 140-150 °C. c. Maintain this temperature for several hours (e.g., 2.5-6 hours) to ensure complete sulfonation.[8] d. After the reaction is complete, cool the mixture to room temperature. e. Carefully pour the reaction mixture onto crushed ice with stirring. f. The product will precipitate out of the solution. g. Isolate the crude product by vacuum filtration and wash with cold water. h. Dry the crude product, which will be a mixture of 3- and 4-sulfophthalic acids.
Purification of 4-Sulfophthalic Acid
Purification of 4-sulfophthalic acid primarily involves removing the 3-sulfophthalic acid isomer. This can be achieved by techniques such as recrystallization or more advanced methods like selective complexation.
Recrystallization:
Recrystallization from a suitable solvent can enrich the desired isomer. The choice of solvent is critical and may require some experimentation. Water or aqueous solutions of polar organic solvents are potential candidates. The general principle involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which should lead to the crystallization of the less soluble isomer.
Separation of Isomers by Selective Complexation:
A reported method for the separation of 3- and 4-sulfophthalic acid isomers involves the use of 4,4'-bipyridine (B149096) and an aromatic guest molecule (e.g., anthracene) in methanol.[4][8] This method relies on the selective formation of a crystalline host-guest framework with one of the isomers.
Caption: Workflow for the separation of sulfophthalic acid isomers.
-
Materials: Crude mixture of sulfophthalic acids, 4,4'-bipyridine, anthracene, methanol, sodium hydroxide (B78521), hydrochloric acid.
-
Procedure: a. Dissolve the crude mixture of sulfophthalic acids in methanol. b. Add a methanolic solution of 4,4'-bipyridine and a solution of anthracene in a methanol/acetone mixture. c. Allow the solution to stand for crystallization. The complex containing the 4-isomer will preferentially crystallize. d. Isolate the crystals by filtration. e. To recover the pure 4-sulfophthalic acid, dissolve the crystals in a sodium hydroxide solution (saponification). f. Remove the guest molecule and 4,4'-bipyridine by extraction. g. Acidify the aqueous layer with hydrochloric acid to precipitate the pure 4-sulfophthalic acid. h. Isolate the pure product by filtration, wash with water, and dry.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 4-sulfophthalic acid and for determining the ratio of 3- and 4-isomers in a mixture.[7]
Example HPLC Method:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid).[7]
-
Detection: UV detection at a suitable wavelength.
Applications in Research and Drug Development
The unique properties of 4-sulfophthalic acid make it a valuable compound in several areas of research and development:
-
Polymer Chemistry: The sulfonic acid group can be incorporated into polymers to enhance properties such as hydrophilicity, ion-exchange capacity, and thermal stability.[8]
-
Dye Synthesis: It serves as a key intermediate in the production of water-soluble dyes.[1]
-
Drug Development: The rigid aromatic scaffold with multiple functional groups makes 4-sulfophthalic acid an interesting building block for the synthesis of novel pharmaceutical compounds. The sulfonic acid group can modulate the pharmacokinetic properties of a drug molecule by increasing its water solubility.
Conclusion
4-Sulfophthalic acid is a versatile chemical with a unique combination of functional groups that give rise to its characteristic properties. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, detailed experimental protocols for its synthesis, purification, and analysis have been presented to aid researchers in their laboratory work. A thorough understanding of these aspects is crucial for the effective utilization of 4-sulfophthalic acid in various applications, from materials science to drug discovery and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 89-08-7: 4-Sulfophthalic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Synthesis routes of 3-Sulfophthalic acid [benchchem.com]
- 6. 4-磺基邻苯二甲酸 溶液 50 wt. % in H2O, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. CID 160247123 | C16H12O14S2 | CID 160247123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Sulfophthalic anhydride | 134-08-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
